molecular formula C6H12N2O B6250448 2,5-Dimethyl-N-nitrosopyrrolidine CAS No. 55556-86-0

2,5-Dimethyl-N-nitrosopyrrolidine

Cat. No.: B6250448
CAS No.: 55556-86-0
M. Wt: 128.2
InChI Key:
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Description

2,5-Dimethyl-N-nitrosopyrrolidine is a nitrosamine compound with the molecular formula C6H12N2O. It is known for its potential carcinogenic properties and is primarily used as a research chemical. Nitrosamines, including this compound, are formed by the reaction of secondary amines with nitrosating agents, such as nitrite, under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-N-nitrosopyrrolidine can be synthesized through the nitrosation of 2,5-dimethylpyrrolidine. The reaction typically involves the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the nitrosamine .

Industrial Production Methods

While this compound is not produced on an industrial scale due to its carcinogenic nature, its synthesis in a laboratory setting follows strict safety protocols to minimize exposure and environmental contamination .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-nitrosopyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-nitrosopyrrolidine is primarily used in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA interactions of nitrosamines. Additionally, it is used in toxicological studies to assess the carcinogenic potential of nitrosamines in various biological systems .

Mechanism of Action

The carcinogenic effects of 2,5-Dimethyl-N-nitrosopyrrolidine are primarily due to its metabolic activation. The compound undergoes α-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA. This alkylation results in DNA mutations and subsequent carcinogenesis .

Comparison with Similar Compounds

2,5-Dimethyl-N-nitrosopyrrolidine is structurally similar to other nitrosamines, such as N-nitrosopiperidine and N-nitrosodimethylamine. it is unique in its specific metabolic activation pathways and the types of tumors it induces. For example, while N-nitrosopiperidine is a potent esophageal carcinogen, this compound primarily induces liver tumors .

List of Similar Compounds

Properties

IUPAC Name

2,5-dimethyl-1-nitrosopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMDNAKEXMEBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875622
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55556-86-0
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55556-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1-nitrosopyrrolidine
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